(-)-Gusperimus
Description
Structure
2D Structure
Propriétés
Numéro CAS |
89149-10-0 |
|---|---|
Formule moléculaire |
C17H37N7O3 |
Poids moléculaire |
387.5 g/mol |
Nom IUPAC |
N-[(1S)-2-[4-(3-aminopropylamino)butylamino]-1-hydroxy-2-oxoethyl]-7-(diaminomethylideneamino)heptanamide |
InChI |
InChI=1S/C17H37N7O3/c18-9-7-11-21-10-5-6-12-22-15(26)16(27)24-14(25)8-3-1-2-4-13-23-17(19)20/h16,21,27H,1-13,18H2,(H,22,26)(H,24,25)(H4,19,20,23)/t16-/m0/s1 |
Clé InChI |
IDINUJSAMVOPCM-INIZCTEOSA-N |
SMILES isomérique |
C(CCCN=C(N)N)CCC(=O)N[C@H](C(=O)NCCCCNCCCN)O |
SMILES canonique |
C(CCCN=C(N)N)CCC(=O)NC(C(=O)NCCCCNCCCN)O |
Autres numéros CAS |
89149-10-0 |
Durée de conservation |
Bulk: Samples stored at 25 °C for 3 months show 5-8% decomposition (HPLC). Solution: As a 2 mg/mL solution in water at 25 °C, 15- deoxyspergualin is stable for at least 28 hrs under ordinary laboratory conditions (HPLC). |
Solubilité |
H2O > 100 (mg/mL) 0.1N NaOH > 100 (mg/mL) 0.1N HCl > 100 (mg/mL) 95% EtOH > 100 (mg/mL) MeOH > 100 (mg/mL) DMSO > 100 (mg/mL) CHCl3 < 0.2 (mg/mL) |
Synonymes |
1-amino-19-guanidino-11-hydroxy-4,9,12-triazanonadecane-10,13-dione 15-deoxyspergualin deoxyspergualin gusperimus gusperimus trihydrochloride gusperimus, (+-)-isomer NKT-01 |
Origine du produit |
United States |
Mechanisms of Action of Deoxyspergualin at Cellular and Molecular Levels
Effects on Signal Transduction Pathways
Inhibition of Akt Kinase Activation
Deoxyspergualin has been shown to inhibit Akt kinase activation oup.comcapes.gov.br. Akt kinase is a crucial signaling molecule involved in regulating cellular survival, cell cycle progression, and metabolism oup.com. The inhibition of Akt activation by Deoxyspergualin is reported to occur independently of PI3-kinase and Hsp90 capes.gov.br. Down-regulation of Akt kinase activity by Deoxyspergualin leads to reduced p70 S6 kinase activity, which in turn contributes to the inhibition of protein synthesis and cell growth oup.comcapes.gov.br. This disruption of the Akt pathway is a significant contributor to Deoxyspergualin's antiproliferative effects capes.gov.br.
Effects on Eukaryotic Translation Initiation Factor 5A (eIF5A) and Hypusination
A key mechanism of Deoxyspergualin's action involves its impact on eukaryotic translation initiation factor 5A (eIF5A) and its post-translational modification, hypusination ncats.ioresearchgate.netnih.govportlandpress.com. eIF5A is essential for cell growth and plays a role in promoting translation elongation researchgate.netnih.govportlandpress.com. The activation of eIF5A is dependent on a process called hypusination, which is catalyzed by two enzymes: deoxyhypusine (B1670255) synthase (DHPS) and deoxyhypusine hydroxylase (DOHH) researchgate.netnih.govfrontiersin.org. Deoxyspergualin directly inhibits DHPS, the enzyme responsible for the initial step of spermidine (B129725) transfer to eIF5A oup.comncats.ioresearchgate.netnih.gov. By inhibiting DHPS, Deoxyspergualin effectively blocks the formation of active eIF5A, thereby disrupting protein synthesis and inhibiting cell growth ncats.ioresearchgate.netresearchgate.netnih.gov. This inhibition of DHPS activity by Deoxyspergualin has been demonstrated in cell-free systems researchgate.net.
Cellular Targets and Binding Partners
Deoxyspergualin interacts with specific cellular components, including heat shock proteins and enzymes, to mediate its biological effects.
Identification of Intracellular Receptors (e.g., Hsp70, Hsp90)
Deoxyspergualin exhibits a significant affinity for heat shock proteins, particularly heat shock cognate 70 kDa protein (Hsc70) and heat shock protein 90 kDa (Hsp90) oup.comncats.iotandfonline.comnih.gov. Studies have quantified the binding of Deoxyspergualin to these chaperones, with dissociation constants (Kd) reported as 4 µM for Hsc70 and 5 µM for Hsp90 nih.gov. These binding affinities are within the range of pharmacologically active doses, suggesting that Hsc70 and Hsp90 are key molecular targets for Deoxyspergualin nih.gov. Deoxyspergualin binds to a regulatory C-terminal motif on both Hsc70 and Hsp90 oup.commdpi.com. This interaction with Hsc70 can stimulate its ATPase activity tandfonline.com. Furthermore, Deoxyspergualin has been shown to inhibit the binding of extracellular HSP70 to the cell surface of dendritic cells (DCs), thereby modulating immune responses nih.gov. The interaction with these heat shock proteins is thought to contribute to Deoxyspergualin's immunosuppressive and antiproliferative effects oup.comncats.iotandfonline.com.
Table 1: Binding Affinities of Deoxyspergualin to Heat Shock Proteins
| Target Protein | Dissociation Constant (Kd) | Reference |
| Hsc70 | 4 µM | nih.gov |
| Hsp90 | 5 µM | nih.gov |
Investigation of Enzyme Inhibition Profiles (e.g., Desoxyhypusine Synthase, Nitric Oxide Synthase)
As detailed in section 2.2.5, Deoxyspergualin is a potent inhibitor of Desoxyhypusine Synthase (DHPS) , a critical enzyme in the hypusination pathway of eIF5A oup.comncats.ioresearchgate.netresearchgate.netnih.gov. This inhibition is a primary mechanism through which Deoxyspergualin impacts protein synthesis and cell proliferation.
While Nitric Oxide Synthase (NOS) enzymes are involved in nitric oxide (NO) production, and heat shock proteins (HSPs) can regulate NOS activity mdpi.comnih.govnih.gov, the provided literature does not directly indicate that Deoxyspergualin itself inhibits NOS enzymes. Instead, the focus of Deoxyspergualin's direct enzymatic inhibition is on DHPS. The role of HSPs in regulating NOS activity is a separate area of research where Deoxyspergualin's interaction with HSPs might indirectly influence NO pathways, but this is not a direct enzyme inhibition by Deoxyspergualin on NOS.
Influence on Cellular Apoptosis and Proliferation
Deoxyspergualin influences cellular proliferation and can contribute to apoptosis through its molecular mechanisms.
Induction of Apoptotic Pathways in Specific Cell Lines
Through its inhibition of key cellular processes, Deoxyspergualin contributes to the induction of apoptosis and the inhibition of cell proliferation. By down-regulating Akt kinase, Deoxyspergualin reduces signaling pathways that promote cell survival and growth oup.comcapes.gov.br. Furthermore, its inhibition of protein synthesis, stemming from the disruption of eIF5A activation, also impedes cellular proliferation and can trigger apoptotic cascades ncats.iomdpi.comcapes.gov.br. Studies have indicated that Deoxyspergualin plays an anti-cancer role by inducing apoptosis in lymphoma cells mdpi.com. The disruption of fundamental cellular machinery, such as protein synthesis and cell survival signaling, underscores Deoxyspergualin's capacity to promote cell death in susceptible cell types.
Immunomodulatory Effects of Deoxyspergualin in Experimental Models
Effects on T Lymphocyte Function
Deoxyspergualin exerts a profound influence on T lymphocyte activity, from their initial activation and proliferation to their differentiation into effector cells.
Inhibition of T Cell Activation and Proliferation
Deoxyspergualin has been shown to inhibit the proliferation of human lymphocytes in response to both mitogens and allogeneic stimulation. nih.gov This inhibitory effect is not limited to a single mechanism. In in vitro studies, while DSG was not found to inhibit the early activation of naive CD4 T cells, it effectively hampered their growth following activation. oup.com A key mechanism underlying this is the induction of a block in cell cycle progression, which occurs 2-3 days after antigen stimulation. oup.com
Further research indicates that Deoxyspergualin's impact extends to the differentiation of T cells in the thymus. It has been observed to block the transition of T cells from the CD4-8- stage to the CD4+8+ stage, a critical early control point in T cell development. nih.gov However, the later transition from CD4+8+ to CD4+8- or CD4-8+ appears to be unaffected. nih.gov The drug also inhibits the response of lymph node cells to interleukin 2 (IL-2), a cytokine crucial for T cell proliferation. jst.go.jp This suggests that Deoxyspergualin targets specific pathways involved in lymphocyte proliferation and differentiation rather than inducing a general cytotoxic effect.
| Experimental Model | Key Findings on T Cell Activation and Proliferation |
| In vitro human lymphocytes | Inhibition of proliferation in response to mitogens and allogeneic stimulation. nih.gov |
| In vitro naive CD4 T cells | No inhibition of early activation, but effective inhibition of growth post-activation due to a cell cycle block. oup.com |
| In vivo murine model | Blockade of early T cell differentiation in the thymus (CD4-8- to CD4+8+ transition). nih.gov |
| In vivo murine model (allogeneic cell inoculation) | Inhibition of lymph node cell proliferation in the presence of exogenous IL-2. jst.go.jp |
Modulation of Cytokine Production by T Cells
The immunomodulatory effects of Deoxyspergualin are also mediated through its influence on cytokine production by T cells. A consistent finding in experimental models is the decreased production of pro-inflammatory cytokines. Specifically, DSG treatment has been shown to inhibit the production of Interferon-gamma (IFN-γ) by Th1 effector T cells. oup.comoup.com This reduction in IFN-γ is believed to be a key part of its immunosuppressive mechanism. nih.gov
In addition to IFN-γ, Deoxyspergualin has been found to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α). oup.com The production of Interleukin-6 (IL-6) is also suppressed by DSG when cells are stimulated by allogeneic lymphocytes, S. aureus, PHA, or Con A. nih.gov Interestingly, the addition of recombinant IL-6 was able to completely or partially overcome the suppressive effects of DSG in some experimental setups, suggesting that the inhibition of IL-6 synthesis is a significant, though not sole, mechanism of DSG's action. nih.gov
| Cytokine | Effect of Deoxyspergualin | Experimental Context |
| IFN-γ | Inhibition | Produced by Th1 effector T cells. oup.comoup.com |
| TNF-α | Inhibition | Detected in plasma of treated animals. oup.com |
| IL-6 | Inhibition | In response to various stimuli (e.g., allogeneic lymphocytes, mitogens). nih.gov |
| IL-10 | Appears important for therapeutic effect | In a combined therapy model for allograft survival. nih.gov |
Impact on Regulatory T Cell Development and Function
Current research from the provided search results does not offer specific information on the direct impact of Deoxyspergualin on the development and function of regulatory T cells (Tregs). While the general functions of Tregs in maintaining immune homeostasis are well-established, their interaction with Deoxyspergualin in experimental models has not been detailed in the available literature.
Suppression of Cytotoxic T Lymphocyte Generation
Deoxyspergualin and its more stable analogue, deoxymethylspergualin (MeDSG), have demonstrated a marked ability to suppress the generation of cytotoxic T lymphocytes (CTLs). nih.gov This suppression is particularly evident during the differentiation phase of secondary CTLs, rather than at the effector phase where CTLs are already active. nih.gov In vitro studies have shown that MeDSG suppresses the induction of secondary CTLs in a dose-dependent manner. nih.gov
The inhibitory effect of Deoxyspergualin on CTL generation appears to be linked to its impact on cytokine production. The suppression of CTL induction by MeDSG was completely reversed by the addition of exogenous IFN-γ and partially by IL-2. nih.gov This suggests that a primary mechanism for DSG's suppression of CTLs is its interference with the production of IFN-γ by lymphocytes. nih.gov Furthermore, Deoxyspergualin has been shown to inhibit cellular cytotoxicity that is generated after a 7-day challenge with allo-antigens. nih.gov
Influence on B Lymphocyte Responses
Deoxyspergualin also significantly affects the humoral arm of the immune system by targeting B lymphocytes.
Suppression of Antibody Production (e.g., IgM, IgG)
Deoxyspergualin has been found to suppress the synthesis of immunoglobulins by B lymphocytes in both T cell-dependent and T cell-independent systems. nih.gov This effect is manifested in the early stages of B cell differentiation. nih.gov Specifically, DSG has been shown to inhibit the production of both IgM and IgG. nih.gov
The compound and its derivatives suppress the production of IgG and IgM by both naive (sIgD+) and post-switch (sIgD-) B cells, although the effect is more pronounced in the naive B cell population. nih.gov In studies using unfractionated B cells, Deoxyspergualin was also found to suppress the production of IgA. nih.gov This broad-spectrum inhibition of antibody production underscores the potent effect of Deoxyspergualin on B cell function.
| Immunoglobulin | Effect of Deoxyspergualin | Target B Cell Population |
| IgM | Suppression | Naive (sIgD+) and post-switch (sIgD-) B cells. nih.gov |
| IgG | Suppression | Naive (sIgD+) and post-switch (sIgD-) B cells. nih.gov |
Effects on B Cell Differentiation and Maturation (e.g., sIgD+ B cells, pre-B cell differentiation)
Deoxyspergualin exerts a notable influence on the developmental stages of B lymphocytes. Research indicates that DSG preferentially targets naive B cells for its immunosuppressive effects. Specifically, it has been shown to inhibit the growth and maturation of surface IgD-positive (sIgD+) naive B cells that are stimulated via the CD40 pathway. nih.govnih.gov This inhibitory action is more potent on sIgD+ B cells compared to their sIgD- counterparts. nih.govnih.gov
The compound also suppresses the production of immunoglobulins, including IgG, IgM, and IgA, by both sIgD+ and sIgD- B cell populations, with a more pronounced effect observed in the naive sIgD+ cells. nih.govnih.gov Furthermore, studies in murine models have revealed that Deoxyspergualin can block the differentiation of pre-B cells into mature B cells. nih.gov This blockade occurs at a specific checkpoint in the bone marrow, the transition from the A-C to the C' stage, which is governed by the expression of the pre-B cell receptor complex containing the immunoglobulin heavy chain. nih.govnih.govsci-hub.se
| B Cell Population | Observed Effect of Deoxyspergualin | Reference |
|---|---|---|
| sIgD+ naive B cells | Preferential inhibition of growth and maturation; stronger suppression of proliferation compared to sIgD- cells. | nih.govnih.gov |
| sIgD- B cells | Less inhibition of proliferation compared to sIgD+ cells. | nih.govnih.gov |
| Pre-B cells | Inhibition of differentiation to mature B cells by blocking the A-C to C' transition. | nih.govnih.govnih.govsci-hub.se |
| Unfractionated B cells | Suppression of IgG, IgM, and IgA production. | nih.govnih.gov |
Macrophage and Dendritic Cell Modulation
Deoxyspergualin has been shown to interfere with the antigen presentation capabilities of macrophages and other antigen-presenting cells (APCs). In vivo studies in mice demonstrated that peritoneal macrophages and B cells from DSG-treated animals had a significantly reduced ability to present antigens to T cells. jst.go.jp Interestingly, this impairment in antigen presentation did not appear to be a result of reduced expression of MHC class I, MHC class II, or various co-stimulatory molecules on the surface of these APCs. jst.go.jp This suggests that the immunosuppressive effect may stem from alterations in the release of soluble factors from APCs treated with DSG. jst.go.jp
Further research has indicated that Deoxyspergualin interferes with the processing of antigens within monocytes. nih.govmdpi.com It was observed that DSG inhibited T cell proliferation in response to whole protein antigens but had minimal effect on the response to pre-processed antigenic peptides. nih.govmdpi.com This effect was specific to monocytes and could not be overcome by the addition of external cytokines like IL-1, IL-2, IL-6, or co-stimulatory signals. nih.govmdpi.com
The effect of Deoxyspergualin on the phagocytic activity of macrophages appears to be limited. In a study conducted in mice, the administration of DSG did not affect the systemic clearance of colloidal carbon from the bloodstream or the organ distribution of sheep red blood cells. nih.gov These findings suggest that DSG does not broadly impair the general phagocytic function of the mononuclear phagocytic system in vivo. nih.gov Additionally, another study reported that Deoxyspergualin did not inhibit the oxidative burst in macrophages, a critical component of their antimicrobial activity that is distinct from the initial engulfment process. nih.gov
In contrast, the effect of DSG on the release of other inflammatory cytokines appears to be context-dependent. One study in mice showed that macrophages from DSG-treated animals produced less TNF-alpha and IL-1beta when presenting antigen to T cells. jst.go.jp However, in a rat model of renal allograft rejection, DSG treatment did not affect the LPS-induced production of IL-1beta, TNF-alpha, and IL-6 mRNA and protein by monocytes. nih.gov
| Macrophage/Monocyte Function | Observed Effect of Deoxyspergualin | Reference |
|---|---|---|
| Antigen Presentation | Reduced ability to present antigens; likely interferes with antigen processing. | jst.go.jpnih.govmdpi.com |
| Phagocytic Activity | No significant influence on systemic particle clearance in vivo. | nih.gov |
| Oxidative Burst | Not inhibited. | nih.gov |
| Nitric Oxide (NO) Production | Inhibited induction of inducible nitric oxide synthase (iNOS), leading to reduced NO release. | nih.gov |
| Cytokine Release (TNF-alpha, IL-1beta) | Inhibited in an antigen presentation context; no effect on LPS-induced release in another model. | nih.govjst.go.jp |
Effects on Natural Killer (NK) Cell Activity
The immunosuppressive activity of Deoxyspergualin does not appear to extend to Natural Killer (NK) cells. An in vitro study examining the effects of DSG on various cytotoxic cells found that while it inhibited cytotoxic T lymphocytes, it did not significantly affect the killing activity of NK cells or lymphokine-activated killer (LAK) cells. nih.gov
Broader Immunological Impact on Immune Cell Subsets and Homeostasis
Deoxyspergualin has a widespread impact on the homeostasis of various immune cell subsets, with a particularly notable effect on lymphocytes. In a rat renal transplant model, treatment with DSG resulted in a moderate inflammatory infiltrate in the transplanted kidneys, which was composed of approximately 50% macrophages and 50% lymphocytes. nih.gov However, these infiltrating cells showed significantly less activation, as indicated by reduced IL-2 receptor expression, compared to untreated controls. nih.gov This suggests that while DSG may not prevent cell infiltration entirely, it dampens their activation state. The study concluded that Deoxyspergualin has immunosuppressive effects on both lymphocytes and monocytes, with a more pronounced impact on lymphocytes. nih.gov
Preclinical Efficacy and Therapeutic Potential in Disease Models
Application in Allograft Rejection Models
Deoxyspergualin has been extensively studied in the context of allograft rejection, where it has shown remarkable effectiveness in preventing the host's immune system from attacking transplanted organs and tissues.
Preclinical studies in various animal models have established the potent ability of Deoxyspergualin to prevent the rejection of organ allografts. In rodent models, DSG has been shown to prolong the survival of kidney, heart, liver, and skin grafts. For instance, in rat renal transplantation studies, short-term administration of DSG resulted in longer allograft survival compared to untreated controls. nih.gov This was associated with the prevention of lethal attacks by effector cells on tubular cells and the induction of suppressor cells. nih.gov Furthermore, DSG was found to suppress the local proliferation of inflammatory macrophages within acutely rejecting rat renal allografts, suggesting a direct effect on this cell type. nih.gov
In canine kidney allograft models, DSG also proved effective in preventing rejection. nih.gov Similarly, in rat heart allotransplantation, DSG demonstrated a clear immunosuppressive effect. nih.gov The efficacy of DSG extends to primate models, which are more clinically relevant. Studies in these models have further corroborated the findings from rodent studies, highlighting DSG's potential as a powerful agent for controlling allograft rejection. The immunosuppressive action of DSG is attributed to its ability to inhibit the IL-2-stimulated maturation of T cells and its interaction with Hsc70, a member of the Hsp70 family. nih.gov
Table 1: Effect of Deoxyspergualin on Organ Allograft Survival in Animal Models This table summarizes the findings on the efficacy of Deoxyspergualin in prolonging the survival of various organ allografts in preclinical models.
| Animal Model | Organ Graft | Key Findings |
|---|---|---|
| Rat | Kidney | Prolonged allograft survival; prevented lethal effector cell attack on tubular cells; induced suppressor cells. nih.gov |
| Rat | Kidney | Reduced macrophage accumulation and inhibited local macrophage proliferation within the graft. nih.gov |
| Dog | Kidney | Demonstrated effectiveness in preventing rejection. nih.gov |
| Rat | Heart | Showed a definitive immunosuppressive effect, preventing rejection. nih.gov |
| Rat | Corneal | Effectively suppressed corneal allograft rejection at specific dosages. nih.gov |
Deoxyspergualin has shown promise in modulating Graft-versus-Host Disease (GVHD), a serious complication of allogeneic hematopoietic stem cell transplantation. In murine models of lethal GVHD, DSG demonstrated a marked potential for treatment. nih.gov It was found to suppress the effector mechanisms responsible for the fatal outcome of the disease. nih.gov Combination therapy of DSG with methotrexate (B535133) resulted in longer survival times than either agent alone. nih.gov Importantly, long-term survivors treated with DSG became stable chimeras, indicating the induction of tolerance. nih.gov The mechanism of action in this context involves the inhibition of cytotoxic T lymphocyte (CTL) activity, both in the induction and advanced stages of GVHD. nih.gov
Further studies in rat models of small bowel transplantation established that prophylactic administration of DSG significantly suppressed GVHD, leading to long-term survival of over 300 days. nih.gov The compound was particularly effective against cutaneous GVHD. nih.gov In vitro analyses revealed that DSG inhibited natural killer (NK) cell activities, which correlated with the in vivo course of GVHD. nih.gov Research in mice across major and minor histocompatibility barriers also showed that DSG could prevent GVHD. nih.gov For instance, in a model across minor histocompatibility barriers, 75% of DSG-treated mice survived for more than 150 days. nih.gov
Table 2: Efficacy of Deoxyspergualin in Experimental Models of Graft-versus-Host Disease This table outlines the effects of Deoxyspergualin on survival and disease parameters in various preclinical GVHD models.
| Animal Model | GVHD Type | Key Findings |
|---|---|---|
| Mouse | Lethal GVHD | Marked potential for treatment; combination with methotrexate prolonged survival; induced stable chimerism. nih.gov |
| Rat | Small Bowel Transplant-induced GVHD | Prophylactic administration greatly suppressed GVHD, leading to >300 days survival; particularly effective against cutaneous GVHD. nih.gov |
| Mouse | Across Minor Histocompatibility Barriers | 75% of treated mice survived for over 150 days. nih.gov |
| Mouse | Semi-allogeneic model | Prevented GVHD but also suppressed graft-versus-leukemia effects. nih.gov |
The potential of Deoxyspergualin to inhibit xenograft rejection, the rejection of tissue transplanted from a different species, has also been investigated. In a guinea pig-to-rat heart transplantation model, DSG treatment moderately prolonged xenograft survival. nih.gov The mechanism appeared to be related to the suppression of xenoreactive antibody production, as evidenced by a significant reduction in serum IgM levels and reduced deposits of IgM and IgG in the rejected grafts. nih.gov
In a hamster-to-rat cardiac xenograft model, DSG was shown to suppress first-set rejection and hyperacute rejection induced by sensitization. nih.gov A combination of DSG with splenectomy further prolonged graft survival. nih.gov This combined treatment effectively suppressed the antibody response for over two weeks. nih.gov However, in a discordant xenograft model (guinea pig to Lewis rat), while DSG in combination with splenectomy significantly reduced natural antibody titers, it failed to prevent hyperacute rejection. nih.gov This suggests that while DSG can inhibit natural antibody production, other mechanisms, possibly complement-mediated, play a critical role in hyperacute rejection in such discordant models. nih.gov
Table 3: Deoxyspergualin in Xenograft Rejection Models This table summarizes the outcomes of Deoxyspergualin treatment in various animal models of xenotransplantation.
| Xenograft Model | Key Findings |
|---|---|
| Guinea pig-to-rat heart | Moderately prolonged xenograft survival; suppressed xenoreactive antibody production. nih.gov |
| Hamster-to-rat heart | Suppressed first-set and hyperacute rejection; combination with splenectomy further prolonged graft survival by suppressing antibody response. nih.gov |
| Guinea pig-to-Lewis rat heart (discordant) | Inhibited natural antibody production but failed to prevent hyperacute rejection. nih.gov |
Research in Autoimmune Disease Models
Deoxyspergualin has been evaluated for its therapeutic potential in various animal models of autoimmune diseases, where the immune system mistakenly attacks the body's own tissues.
Experimental Autoimmune Encephalomyelitis (EAE) is a widely used animal model for multiple sclerosis. Studies in Lewis rats have shown that prophylactic administration of Deoxyspergualin profoundly inhibits the clinical and histologic signs of EAE induced by myelin basic protein. nih.gov The treatment, when administered during the inductive phase, significantly delayed the onset of the disease. nih.gov DSG was found to suppress the antigen-specific proliferation of lymph node cells and the ability of spleen cells to transfer EAE. nih.gov Furthermore, it was also effective in preventing passive EAE induced by an encephalitogenic T cell line, indicating its ability to suppress both the inductive and effector phases of the disease. nih.gov These findings suggest that DSG is not a non-specific lymphocyte toxin but rather a unique immunomodulator. nih.gov
The efficacy of Deoxyspergualin has also been investigated in animal models of rheumatoid arthritis. In a mouse model of collagen-induced arthritis, prophylactic administration of DSG suppressed the development of arthritis and the immunological response to native type II collagen in a dose-dependent manner. nih.gov Treatment initiated after the primary immunization also inhibited the development of arthritis. nih.gov
Further studies in various models of rheumatoid arthritis, including adjuvant arthritis and collagen type-II induced arthritis in Lewis rats, and spontaneously developing polyarthritis in MRL/l mice, have elucidated the disease-modifying potential of DSG. nih.gov In adjuvant arthritis, DSG prevented the spread of the disease and reduced the arthritis index. nih.gov In collagen-induced arthritis, DSG was very effective in inhibiting joint swelling, and it also depressed average antibody titers and reduced circulating rheumatoid factor. nih.gov Even when treatment was started after the establishment of polyarthritis, DSG significantly suppressed paw diameters and inhibited the humoral response. nih.gov These results suggest that DSG could be a potential therapeutic agent for human rheumatoid arthritis. nih.gov
Table 4: Effects of Deoxyspergualin in Experimental Autoimmune Disease Models This table presents the key findings of Deoxyspergualin's efficacy in preclinical models of autoimmune diseases.
| Disease Model | Animal | Key Findings |
|---|---|---|
| Experimental Autoimmune Encephalomyelitis (EAE) | Lewis Rat | Prophylactic administration profoundly inhibited clinical and histologic signs; delayed disease onset; suppressed both inductive and effector phases of EAE. nih.gov |
| Collagen-Induced Arthritis | Mouse | Prophylactic and early therapeutic administration suppressed the development of arthritis and the immune response to type II collagen. nih.gov |
| Adjuvant Arthritis | Lewis Rat | Prevented the spread of the disease and reduced the arthritis index. nih.gov |
| Collagen Type-II Induced Arthritis | Lewis Rat | Effectively inhibited joint swelling, depressed antibody titers, and reduced rheumatoid factor. nih.gov |
| Spontaneously Developing Polyarthritis | MRL/l Mouse | Demonstrated disease-modifying potential. nih.gov |
Antineoplastic Mechanisms in Cancer Models
Beyond its immunosuppressive effects, Deoxyspergualin has been investigated for its anticancer properties, demonstrating inhibition of tumor growth and induction of programmed cell death in various cancer models.
Deoxyspergualin has shown potent in vivo anti-tumor activity. nih.gov In a hamster-to-rat cardiac xenograft model, DSG, particularly in combination with rabbit antithymocyte globulin (RATG), significantly prolonged graft survival, indicating its potent immunosuppressive effects that are relevant to controlling tumor growth in xenograft settings. mdpi.com In leukemia models, DSG has demonstrated the ability to prolong the survival times of mice bearing leukemia cells. researchgate.net Its mechanism in these models is linked to the depletion of polyamines within the tumor cells. researchgate.net Studies in semi-allogeneic murine models also showed that while DSG could prevent graft-versus-host disease, it concurrently suppressed the graft-versus-leukemia effects. walshmedicalmedia.com
The antiproliferative effects of Deoxyspergualin are, in part, attributable to its ability to induce apoptosis, or programmed cell death. An analogue of DSG, methyldeoxyspergualin (B1211494) (MeDSG), was found to inhibit the proliferation of rapidly dividing murine T-cell hybridomas, leading to cell death. eur.nlmdpi.com This cell death was characterized by classic apoptotic features, including chromatin condensation and DNA fragmentation. eur.nlmdpi.com Furthermore, MeDSG was observed to cause a reduction in the mitochondrial transmembrane potential, a key event in the apoptotic cascade. eur.nlmdpi.com These findings suggest that the antitumor properties of DSG are linked to its capacity to trigger apoptosis in dividing cells. eur.nlmdpi.com
Deoxyspergualin exerts effects on key immune cells that constitute the tumor microenvironment. The compound has been shown to inhibit human lymphocyte proliferation in response to both mitogens and allogeneic stimulation. nih.gov This inhibitory effect is observed whether the lymphocytes or the monocytes are directly treated with the drug, although the impact appears more significant on the lymphocyte component. nih.gov In a rat renal transplant model, which provides insights into immune cell infiltration, DSG-treated animals showed a moderate interstitial infiltrate composed of both macrophages and lymphocytes. nih.gov However, there was significantly less activation, as indicated by IL-2R expression, in the immune cells infiltrating the tissue of treated animals compared to controls. nih.gov This suggests that Deoxyspergualin can modulate the activity of tumor-infiltrating lymphocytes and monocytes, potentially altering the supportive network for tumor growth.
Data Tables
Table 1: Efficacy of Deoxyspergualin in Autoimmune Disease Models
| Disease Model | Animal Model | Key Findings |
| Experimental Autoimmune Myocarditis | Lewis Rats | Decreased heart weight/body weight ratio; reduced macroscopic and microscopic myocarditis scores. nih.govnih.gov |
| Experimental Autoimmune Thyroiditis | CBA Mice | Suppressed lymphoid infiltration of thyroid; reduced serum anti-thyroglobulin antibody titers. nih.gov |
| Systemic Lupus Erythematosus | MRL/lpr Mice | Reduced SLE-like symptoms; suppressed IgG-producing cells and anti-DNA antibodies; improved glomerular histology. nih.govnih.govnih.gov |
Table 2: Antineoplastic Effects of Deoxyspergualin in Preclinical Models
| Cancer Model | Key Findings | Mechanism |
| Leukemia | Prolonged survival in mice. researchgate.net | Inhibition of polyamine and protein biosynthesis. researchgate.net |
| Murine T-cell Hybridomas | Inhibition of proliferation and induction of cell death. eur.nlmdpi.com | Induction of apoptosis via mitochondrial pathway. eur.nlmdpi.com |
| In vivo Immune Infiltration | Reduced activation of infiltrating lymphocytes and monocytes. nih.gov | Inhibition of lymphocyte proliferation and activation. nih.gov |
Activity in Multidrug-Resistant Cells
Deoxyspergualin (DSG), a synthetic analogue of the antitumor antibiotic spergualin (B1253210), has been investigated for its efficacy in multidrug-resistant (MDR) cancer cells. nih.gov Unlike other immunosuppressive agents such as cyclosporin (B1163) A and FK506 which can modify P-glycoprotein (Pgp)-mediated multidrug resistance, deoxyspergualin does not appear to share this capability. nih.gov
Studies were conducted to compare the activity of deoxyspergualin in parent and MDR cell lines. nih.gov In vitro experiments using murine (EMT6/P and EMT6/AR1.0) and human (H69/P and H69/LX4) cell lines showed that deoxyspergualin's cytotoxic mechanism, particularly in the presence of horse serum (which is low in copper amine oxidase), is likely independent of polyamine oxidation. nih.gov
Crucially, investigations into specific mechanisms of resistance modulation found that deoxyspergualin did not reverse key characteristics of the MDR phenotype. It failed to enhance the accumulation of radiolabeled daunorubicin (B1662515) in EMT6/AR1.0 MDR cells. nih.gov Furthermore, deoxyspergualin did not restore the drug sensitivity of the resistant cell lines (EMT6/AR1.0 or H69/LX4) to that of their parent lines. nih.gov In membrane preparations from H69/LX4 cells, which overexpress P-glycoprotein, deoxyspergualin did not inhibit the photo-affinity labeling of Pgp by [3H]-azidopine. nih.gov This indicates that deoxyspergualin does not interact with the P-glycoprotein drug-binding site in the same way as other MDR modulators. nih.gov
Despite its inability to modify Pgp-mediated resistance, deoxyspergualin's lack of cross-resistance with common chemotherapeutic agents makes it a compound of interest for further investigation as an anti-cancer agent. nih.gov
Table 1: Effects of Deoxyspergualin on Multidrug-Resistant (MDR) Cells
| Feature Studied | Cell Lines | Key Finding | Citation |
|---|---|---|---|
| Pgp-Mediated Resistance | EMT6/AR1.0, H69/LX4 | Does not share the ability of cyclosporin A and FK506 to modify Pgp-mediated multidrug resistance. | nih.gov |
| Drug Accumulation | EMT6/AR1.0 | Did not enhance the accumulation of [3H]-daunorubicin. | nih.gov |
| Drug Sensitivity | EMT6/AR1.0, H69/LX4 | Did not restore sensitivity of resistant cells to that of parent lines. | nih.gov |
| Pgp Binding | H69/LX4 | Did not inhibit the photo-affinity labeling of P-glycoprotein with [3H]-azidopine. | nih.gov |
Exploration in Other Preclinical Disease Paradigms (e.g., Inflammatory Diseases)
The therapeutic potential of deoxyspergualin has been extensively explored in various preclinical animal models of autoimmune and inflammatory diseases. nih.gov The compound has shown significant efficacy in suppressing disease development and progression across different models, highlighting its potent immunosuppressive properties.
In a rat model of experimental autoimmune myocarditis (EAM), an analogue for human giant cell myocarditis, deoxyspergualin demonstrated a preventive effect on the development of the disease. nih.gov Treatment with DSG resulted in a significant decrease in the heart weight/body weight ratio as well as reduced macroscopic and microscopic scores for myocarditis compared to control animals. nih.gov
Deoxyspergualin has also been shown to have a curative effect on the development of a Systemic Lupus Erythematosus (SLE)-like autoimmune disease in MRL/lpr mice. nih.govnih.gov In this model, treatment resulted in a decrease in autoantibody levels, including those to double-stranded DNA, and a reduction in circulating rheumatoid factor. nih.gov The compound inhibited proteinuria and the development of glomerulonephritis, leading to improved survival rates. nih.gov When administered after the disease was established, deoxyspergualin was able to return urine-protein values and renal function markers (serum urea (B33335) and creatinine) to normal levels. nih.gov
In the context of arthritis, deoxyspergualin was studied in a collagen-induced arthritis model in mice. nih.gov Prophylactic administration suppressed the development of arthritis and the associated immunological response to native type II collagen in a dose-dependent manner. nih.gov However, when treatment was initiated after a booster injection (i.e., in more established disease), it did not suppress the development of arthritis, despite reducing antibody production. nih.gov
These preclinical studies collectively demonstrate the broad-ranging efficacy of deoxyspergualin in mitigating the pathological processes of various autoimmune and inflammatory conditions. nih.gov
Table 2: Efficacy of Deoxyspergualin in Preclinical Inflammatory Disease Models
| Disease Model | Animal | Key Findings | Citations |
|---|---|---|---|
| Experimental Autoimmune Myocarditis (EAM) | Rat | Prevented development of myocarditis; significantly decreased heart weight/body weight ratio and histopathological scores. | nih.gov |
| Systemic Lupus Erythematosus (SLE)-like Disease | MRL/lpr Mouse | Decreased autoantibodies (anti-dsDNA) and rheumatoid factor; inhibited proteinuria and glomerulonephritis; improved survival rate; restored renal function in established disease. | nih.govnih.gov |
| Collagen-Induced Arthritis | Mouse | Prophylactic treatment suppressed arthritis development and immune response to collagen; therapeutic treatment did not suppress clinical arthritis. | nih.gov |
Table of Mentioned Compounds
| Compound Name |
|---|
| Azidopine |
| Collagen |
| Cyclosporin A |
| Daunorubicin |
| Deoxyspergualin (DSG) |
| FK506 (Tacrolimus) |
| Spergualin |
| Spermidine (B129725) |
| Spermine (B22157) |
| Urea |
Structure Activity Relationships and Analog Development for Enhanced Biological Activity
Synthesis and Evaluation of Deoxyspergualin Analogues
Analogues have been systematically synthesized and evaluated in various preclinical models to elucidate their SAR and identify compounds with superior therapeutic indices. These evaluations typically involve testing in graft-versus-host disease (GVHD) models in mice, heart allotransplantation models in rats, and, crucially, non-human primate models for immunosuppressive efficacy researchgate.netresearchgate.netnih.govuwo.caacs.orgnih.gov. The development of analogues like LF 15-0195 (Anisperimus) and various modified DSG structures exemplifies the success of these synthetic and evaluative strategies researchgate.netacs.orgmedkoo.comnih.govacs.org.
Modifications to the Spermidine (B129725) Moiety and Guanidino Group
Deoxyspergualin's structure comprises a spermidine-like polyamine chain linked to a guanidino-terminated heptanoyl moiety via an alpha-hydroxyglycine residue ncats.ioontosight.ai. Both the spermidine and guanidino groups are critical for its biological activity.
Research into modifications of the spermidine moiety has revealed its significant role in the compound's cell-binding capabilities and its ability to mediate long-lasting antiproliferative effects jst.go.jpjst.go.jp. For instance, methylation at specific positions within the spermidine chain has led to analogues with enhanced in vivo activity, potentially due to increased metabolic stability acs.orgnih.gov. The analogue 60e, a methylated derivative, demonstrated significantly improved potency compared to DSG in rat heart allotransplantation models acs.orgnih.gov.
Modifications have also been explored at the hydroxyglycine central region , which acts as a linker between the spermidine and guanidino-containing portions of the molecule. The introduction of bioisosteric replacements, such as malonic acid derivatives or carbamate (B1207046) linkages in place of the hydroxyglycine residue, has yielded analogues with comparable or even superior immunosuppressive activity in various models researchgate.netnih.govacs.org. For example, compound 27a, a carbamate derivative, exhibited improved chemical stability and potent immunosuppressive effects researchgate.netnih.govacs.org. The guanidino group remains a fundamental feature, essential for the molecule's interaction with its biological targets.
Impact of Structural Changes on Immunosuppressive and Anticancer Activity in vitro/in vivo
Structural modifications to deoxyspergualin have yielded analogues with significantly altered potency and selectivity for both immunosuppressive and anticancer activities.
Immunosuppressive Activity: DSG and its analogues are potent inhibitors of immune responses, affecting T lymphocytes, B lymphocytes, and antigen-presenting cells ncats.ioontosight.ai. Analogues derived from modifications to the hydroxyglycine region, such as malonic derivatives (e.g., 13a) and carbamates (e.g., 27a), have demonstrated activity comparable to or exceeding that of DSG in models like GVHD and heart allotransplantation in rats researchgate.netnih.govacs.org. Similarly, methylation of the spermidine moiety has produced highly potent analogues, such as 60e, which showed marked improvements in potency in rat heart allotransplantation models acs.orgnih.gov.
The analogue LF 15-0195 (Anisperimus) stands out for its enhanced immunosuppressive profile. In vivo studies have shown that LF 15-0195 significantly prolongs renal allograft survival in monkeys, with specific doses demonstrating prolonged graft function compared to untreated controls researchgate.netuwo.ca. Furthermore, LF 15-0195 has been shown to prevent allograft rejection and induce operational tolerance in mouse cardiac allograft models, often synergizing with other immunosuppressants like rapamycin (B549165) nih.govaai.org. It also demonstrates efficacy in cell-mediated autoimmune diseases, such as experimental autoimmune encephalomyelitis (EAE) in rats, by promoting the development of regulatory T cells and inducing long-lasting tolerance medkoo.comaai.orgaai.org.
Anticancer Activity: Beyond immunosuppression, deoxyspergualin exhibits notable anticancer properties, primarily through the inhibition of cell proliferation and induction of apoptosis jst.go.jpnih.govcapes.gov.br. DSG has been shown to inhibit protein synthesis by targeting key molecules like p70 S6 kinase and Akt kinase capes.gov.br. Analogues like those with glycine (B1666218) or L-serine substitutions in the hydroxyglycine region showed significant biological activity, though generally less potent than DSG itself researchgate.net. The structural modifications that enhance immunosuppressive activity often correlate with improved anticancer effects, highlighting a shared mechanism of action, possibly related to cell cycle regulation and protein synthesis inhibition nih.govcapes.gov.br.
Development of Novel Analogues with Improved Potency and Stability in Experimental Systems
The pursuit of deoxyspergualin analogues with superior properties has led to the development of compounds like LF 15-0195, which addresses some of the limitations of the parent compound. LF 15-0195 exhibits enhanced aqueous stability and greater resistance to oxidation compared to DSG, contributing to its improved pharmacokinetic profile uwo.ca. Its demonstrated efficacy in prolonging allograft survival in primates and inducing tolerance in rodent models underscores its potential as a next-generation immunosuppressive agent researchgate.netnih.govuwo.caaai.org.
Other structural modifications have also focused on enhancing metabolic stability and chemical resilience. For instance, the methylation of the spermidine moiety in analogues like 60e not only boosted potency but also potentially increased metabolic stability, leading to its selection for further clinical evaluation acs.orgnih.gov. Similarly, carbamate derivatives like 27a were identified as candidates for clinical development due to their improved chemical stability compared to DSG researchgate.netnih.govacs.org. The advancement of synthetic methodologies, such as the Ugi reaction, has facilitated the rapid generation of diverse libraries of DSG analogues, enabling more efficient exploration of SAR and the discovery of compounds with optimized potency and stability researchgate.netsemanticscholar.orgescholarship.org. These efforts continue to refine the therapeutic potential of the deoxyspergualin scaffold.
Pharmacological Interactions and Combination Strategies in Experimental Systems
Synergistic Effects with Other Immunosuppressants in Preclinical Models (e.g., Cyclosporine A, FK506)
In the realm of organ transplantation, preclinical studies have demonstrated that combining Deoxyspergualin with calcineurin inhibitors, such as Cyclosporine A (CsA) and Tacrolimus (FK506), can lead to significantly improved outcomes compared to monotherapy. nih.govnih.govnih.gov
In a rat cardiac allograft model, the combination of a low dosage of FK506 with DSG resulted in a synergistic effect, prolonging allograft survival more effectively than either agent alone. nih.gov The timing of administration was found to be a critical factor, with the most effective regimen being FK506 started on the day of transplantation and DSG initiated four days post-transplantation. nih.gov Similarly, in a rat skin transplantation model with major histocompatibility differences, the combined therapy of DSG and CsA was superior to each monotherapy in prolonging the median survival time of the skin grafts. nih.gov Isobologram analysis of graft survival in mice treated with both DSG and CsA confirmed that this drug combination produces synergistic immunosuppression. nih.gov
The success of these combinations has also been observed in other xenografting models, such as pancreatic islet transplantation. nih.gov However, not all studies have shown a clear synergistic interaction. In a study involving dogs after renal transplantation, synergistic effects between DSG, cyclosporine, and steroids were not evident. nih.gov
| Preclinical Model | Combination Agents | Key Findings | Reference |
|---|---|---|---|
| Rat Cardiac Allograft | DSG and FK506 | Synergistic prolongation of allograft survival. Optimal timing of administration enhanced efficacy. | nih.gov |
| Rat Skin Allograft | DSG and Cyclosporine A | Combination therapy was superior to monotherapy in extending median survival time. | nih.gov |
| Mouse Heart Allograft | DSG and Cyclosporine A | Isobologram analysis confirmed synergistic immunosuppressive effects. | nih.gov |
| Dog Renal Transplant | DSG, Cyclosporine, and Steroids | Synergistic interactions were not evident in this model. | nih.gov |
Combination with Chemotherapeutic Agents in Cancer Models
Deoxyspergualin has demonstrated antitumor activity in preclinical cancer models, which has prompted investigations into its potential use in combination with conventional chemotherapeutic agents. nih.gov Its primary mode of action in this context appears to be cytostatic, rather than cytotoxic. nih.gov
In studies on the murine leukemia cell line L1210, DSG showed a time-dependent growth-inhibitory effect. nih.gov Flow cytometric analysis revealed that DSG causes a delay in cell cycle progression, preventing cells from transitioning from the G0/G1 phase to the S phase. nih.govnih.gov This cytostatic effect suggests a potential for combination with cell cycle-specific chemotherapeutic agents that target cells in other phases of the cell cycle. While direct preclinical studies combining DSG with specific chemotherapeutic agents like doxorubicin (B1662922) are not extensively detailed in the provided literature, the demonstrated anti-leukemic activity of DSG alone provides a strong rationale for such combinations. nih.gov For instance, DSG treatment increased the life span of mice with L1210 leukemia by over 150%. nih.gov
It is important to note that while DSG shares some mechanistic similarities with other immunosuppressants like Cyclosporine A and FK506, it does not appear to share their ability to modify P-glycoprotein (Pgp)-mediated multidrug resistance. nih.gov This indicates that its potential synergy with chemotherapy would likely not stem from overcoming this specific resistance mechanism. nih.gov
| Cancer Model | Agent(s) | Observed Effect | Reference |
|---|---|---|---|
| Murine Leukemia (L1210) | Deoxyspergualin (monotherapy) | Increased life span of mice by >150%. Reduced tumor burden by 2 to 6 log10 units depending on the administration schedule. | nih.gov |
| Murine Leukemia Cell Line (L1210) | Deoxyspergualin (monotherapy) | Cytostatic effect, preventing progression from G0/G1 to S phase of the cell cycle. | nih.gov |
Theoretical Basis for Rational Combination Therapies
The rationale for combining Deoxyspergualin with other drugs stems from their complementary mechanisms of action, which can lead to enhanced therapeutic effects and potentially overcome drug resistance.
In immunosuppression, the synergy between DSG and calcineurin inhibitors like Cyclosporine A and FK506 is based on targeting different pathways in T-cell activation. Calcineurin inhibitors prevent the transcription of interleukin-2 (B1167480) (IL-2) by inhibiting the phosphatase activity of calcineurin, a crucial step in the T-cell signaling pathway. mdpi.comresearchgate.netyoutube.comyoutube.com In contrast, DSG has a strong immunosuppressive effect through an antiproliferative action that inhibits the IL-2-stimulated maturation of T-cells from the G0/G1 phases to the S and G2/M phases. nih.gov By targeting both the production of IL-2 and the cellular response to it, the combination of these agents can achieve a more comprehensive blockade of the immune response than either drug alone.
In the context of cancer therapy, the theoretical basis for combining DSG with traditional chemotherapeutic agents lies in its cytostatic properties. nih.gov Many standard chemotherapy drugs are cytotoxic, killing cancer cells by damaging their DNA or interfering with cellular division, often with specificity for certain phases of the cell cycle. uniroma1.itverywellhealth.com Since DSG arrests cells in the G0/G1 phase, it could potentially be used to synchronize the cell population, making them more susceptible to a subsequent chemotherapeutic agent that targets cells in the S or M phase. nih.gov This approach, known as sequential chemotherapy, could theoretically maximize the cancer-killing effect while minimizing damage to healthy tissues. verywellhealth.com The goal of such combination therapies is to achieve a synergistic effect, where the combined impact is greater than the sum of the effects of the individual drugs. mdpi.comsemanticscholar.org
Advanced Methodologies in Deoxyspergualin Research
In Vitro Cell Culture Models for Mechanistic Studies
In vitro cell culture models have been fundamental in dissecting the cellular and molecular mechanisms of Deoxyspergualin's immunosuppressive effects. These systems allow for the controlled investigation of DSG's impact on specific immune cell populations, including T cells, B cells, and macrophages.
T Cell Activation: Studies on T lymphocytes have revealed that Deoxyspergualin exerts a clear inhibitory effect on CD4+ T cells. nih.gov While it does not inhibit the proliferation of T helper cell lines induced by antigens or mitogens in vitro, preincubation of CD4+ T line cells with DSG during IL-2-driven proliferation has been shown to inhibit subsequent antigen-induced activation. nih.gov This suggests that DSG's primary impact is on the differentiation phase of T cell responses rather than the effector phase. nih.gov Specifically, DSG has been found to suppress the generation of alloreactive secondary cytotoxic T lymphocytes (CTLs) at the differentiation stage. nih.gov The inhibitory effect on CTL induction can be counteracted by the addition of exogenous recombinant murine interferon-gamma (IFN-γ) and partially by interleukin-2 (B1167480) (IL-2), indicating that DSG may interfere with the production or signaling of these crucial cytokines. nih.gov
B Cell Differentiation: Research on human B lymphocytes has demonstrated that Deoxyspergualin and its derivative, methyldeoxyspergualin (B1211494) (MeDSG), have a selective suppressive effect on the differentiation of B cells into immunoglobulin-producing cells. nih.gov While these compounds have little to no effect on the proliferative response of either resting or activated B lymphocytes, they significantly inhibit immunoglobulin synthesis in both T cell-dependent and T cell-independent systems. nih.gov This inhibition is most pronounced in the early stages of B cell differentiation. nih.gov Furthermore, DSG has been shown to suppress immunoglobulin secretion, but not the proliferation, of an EBV-transformed human B lymphoblastoid cell line. nih.gov
Macrophage Function: In contrast to its pronounced effects on T and B cells, Deoxyspergualin appears to have a more limited impact on macrophage function in vitro. Studies have shown that DSG does not inhibit the oxidative burst or the expression of MHC antigens on macrophages. nih.gov This differential effect on various immune cell populations highlights the specific nature of DSG's immunomodulatory activity.
| Immune Cell Type | In Vitro Model | Key Findings with Deoxyspergualin | Reference |
|---|---|---|---|
| T Cells (CD4+) | Encephalitogenic or neuritogenic T helper cell lines | Inhibition of subsequent antigen-induced activation after preincubation. | nih.gov |
| Cytotoxic T Lymphocytes (CTLs) | Alloreactive secondary CTL induction culture | Suppression of the differentiation of secondary CTLs. | nih.gov |
| B Cells | Highly purified human tonsil B cells | Suppression of immunoglobulin synthesis in T cell-dependent and -independent systems. | nih.gov |
| B Cells (EBV-transformed) | EBV-transformed human B lymphoblastoid cell line | Suppression of Ig secretion but not proliferation. | nih.gov |
| Macrophages | In vitro macrophage cultures | No inhibition of oxidative burst or MHC antigen expression. | nih.gov |
Animal Models for Efficacy and Immunological Investigations
Allograft Models: Deoxyspergualin has demonstrated significant efficacy in suppressing allograft rejection in several animal models. In a rat penetrating keratoplasty model, systemic administration of DSG resulted in effective suppression of corneal allograft rejection. nih.gov Similarly, in a murine model of islet transplantation for diabetes, DSG treatment led to the indefinite survival of allogeneic islets in cases of allorejection alone. elsevierpure.com These findings underscore DSG's potential in preventing the rejection of transplanted organs and tissues.
Autoimmune Disease Models: The efficacy of Deoxyspergualin in autoimmune disease models has also been investigated, with varying results. In experimental autoimmune diseases of the nervous system in Lewis rats, DSG showed a strong immunosuppressive effect. nih.gov However, in a model of recurrent autoimmune diabetes in NOD mice, DSG treatment did not prolong the survival of transplanted islets from NOD donors, suggesting that the autoimmune component in this model is resistant to DSG's effects. elsevierpure.com This highlights the importance of selecting appropriate animal models to investigate the efficacy of immunosuppressive agents against specific immune-mediated pathologies.
| Model Type | Animal Model | Condition | Key Findings with Deoxyspergualin | Reference |
|---|---|---|---|---|
| Allograft | Rat Penetrating Keratoplasty | Corneal Allograft Rejection | Effective suppression of rejection. | nih.gov |
| Allograft | Streptozotocin-induced diabetic CBA or NOD mice | Islet Allograft Rejection | Indefinite survival of allogeneic islets. | elsevierpure.com |
| Autoimmune Disease | Lewis Rat | Experimental Autoimmune Diseases of the Nervous System | Strong in vivo immunosuppressive effect. | nih.gov |
| Autoimmune Disease | Spontaneously diabetic NOD mice | Recurrent Autoimmune Diabetes (Islet Grafts) | Did not prolong graft survival. | elsevierpure.com |
Molecular Biology Techniques for Target Identification and Pathway Analysis
Molecular biology techniques have been crucial in beginning to unravel the specific molecular targets and pathways through which Deoxyspergualin exerts its effects. While the precise mechanism of action is not fully elucidated, some key insights have been gained.
One significant breakthrough in identifying a molecular target for DSG came from the use of a biotinylated derivative of the compound (BDSG) in pull-down assays. nih.gov This approach led to the identification of poly(rC) binding protein 2 (PCBP2) as a DSG-binding protein. nih.gov Further investigation revealed that treatment with DSG alters the intracellular localization of PCBP2, causing it to move from the nucleus to the cytoplasm. nih.gov
The identification of PCBP2 as a target is significant as it is known to regulate various other proteins, including Signal Transducer and Activator of Transcription 1 and 2 (STAT1/2). nih.gov This connection provides a potential link to the immunosuppressive activity of DSG. Techniques such as Western blotting could be employed to further investigate the downstream effects of DSG on the phosphorylation and activation status of STAT proteins and other components of relevant signaling pathways. Furthermore, Reverse Transcription Polymerase Chain Reaction (RT-PCR) could be utilized to analyze the expression levels of genes regulated by PCBP2 and STATs, providing a more comprehensive understanding of the molecular cascade initiated by DSG.
Proteomic and Transcriptomic Approaches in Deoxyspergualin Studies
While specific proteomic and transcriptomic studies on Deoxyspergualin are not yet widely published, these powerful "omics" approaches hold immense potential for advancing our understanding of its complex biological effects.
Proteomics , the large-scale study of proteins, could be employed to identify global changes in protein expression and post-translational modifications in immune cells following DSG treatment. Techniques such as mass spectrometry-based proteomics could reveal novel protein targets and pathways affected by the compound, moving beyond the currently identified PCBP2. This could provide a more holistic view of the cellular response to DSG and uncover previously unknown mechanisms of action.
Transcriptomics , the study of the complete set of RNA transcripts, could be used to analyze changes in gene expression profiles in response to Deoxyspergualin. Microarray analysis or RNA sequencing (RNA-Seq) of DSG-treated immune cells could identify entire networks of genes whose expression is modulated by the compound. This would offer valuable insights into the signaling pathways and cellular processes that are transcriptionally regulated by DSG, complementing the findings from proteomic studies. The integration of proteomic and transcriptomic data would be particularly powerful in constructing a comprehensive model of DSG's mechanism of action.
Advanced Imaging Techniques in Preclinical Research
Advanced imaging techniques are becoming increasingly vital in preclinical research, offering non-invasive, longitudinal monitoring of drug effects in living animals. While specific applications of these techniques in Deoxyspergualin research are not extensively documented, their potential is significant.
Magnetic Resonance Imaging (MRI) could be used in animal models of allograft rejection or autoimmune disease to non-invasively monitor inflammation and tissue damage over time in response to DSG treatment. nih.gov This would allow for a dynamic assessment of therapeutic efficacy and provide valuable anatomical and functional information.
Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) are molecular imaging techniques that could be used to track the biodistribution of radiolabeled Deoxyspergualin in vivo. This would provide information on drug accumulation in target organs and tissues, aiding in the optimization of dosing regimens. Furthermore, PET and SPECT could be used with specific tracers to visualize and quantify immune cell trafficking and activation in real-time, offering a dynamic window into the immunomodulatory effects of DSG within a living organism.
Optical imaging , including bioluminescence and fluorescence imaging, could be employed in animal models where specific immune cell populations are genetically engineered to express reporter proteins. This would enable the non-invasive tracking of these cells and the assessment of their response to DSG treatment over time.
Emerging Research Directions and Future Perspectives
Unexplored Mechanisms of Action
The primary mechanism of Deoxyspergualin is often attributed to its interaction with the heat shock protein 70 (Hsp70) family, specifically binding to Hsc70. nih.govnih.gov This interaction is understood to inhibit the nuclear localization of Hsp70 and subsequently interfere with the activation of transcription factors like nuclear factor kappa B (NF-κB), a critical regulator of inflammatory responses. nih.gov However, emerging research suggests this is not the complete picture, and several other mechanisms of action are under investigation.
One significant area of research is DSG's effect on antigen-presenting cells (APCs). Studies have shown that DSG can inhibit the processing and/or presentation of antigens by monocytes. nih.gov In preclinical models, DSG inhibited the proliferation of T-cell clones in response to a whole protein antigen but had minimal effect on their response to the pre-processed peptide fragments of that protein. nih.gov This suggests that DSG interferes with the cellular machinery responsible for breaking down antigens and presenting them on MHC class II molecules. nih.gov Further research indicates that in vivo treatment with DSG alters the ability of APCs to stimulate T-cells, possibly by affecting the release of soluble factors required for effective T-cell activation. nih.gov
Another related and underexplored mechanism involves the direct interaction between DSG and extracellular heat shock proteins. DSG analogs have been shown to inhibit the binding of extracellular Hsp70 to immature dendritic cells (DCs). nih.gov This prevents the Hsp70-induced activation of these key immune sentinels and subsequent release of pro-inflammatory cytokines like TNF-alpha, revealing a novel extracellular immunomodulatory role for the compound. nih.gov
Finally, the structural similarity of Deoxyspergualin to endogenous polyamines like spermidine (B129725) and spermine (B22157) points toward a potential, yet largely unexplored, role in modulating polyamine metabolism. frontiersin.orgunipg.it Polyamines are critically involved in numerous cellular processes, including cell proliferation, differentiation, and immune regulation. scientificarchives.com Dysregulated polyamine metabolism is a hallmark of cancer and influences macrophage polarization and anti-tumor immunity. frontiersin.orgscientificarchives.com Future research may uncover how DSG, as a polyamine analogue, intersects with these fundamental metabolic pathways to exert its immunomodulatory effects.
Table 1: Investigated Mechanisms of Action for Deoxyspergualin
| Mechanism | Key Cellular Target/Process | Observed Preclinical Effect | Reference |
|---|---|---|---|
| Hsp70/NF-κB Inhibition | Hsc70, Hsp70, NF-κB | Inhibits nuclear localization of Hsp70; decreases NF-κB activation. | nih.gov |
| Antigen Processing Interference | Monocytes / Antigen-Presenting Cells | Inhibits T-cell proliferation to whole antigens but not to peptides. | nih.gov |
| Inhibition of DC Activation | Immature Dendritic Cells (DCs) | Blocks binding of extracellular Hsp70 to DCs, preventing their activation and TNF-alpha release. | nih.gov |
| Modulation of Polyamine Metabolism (Hypothesized) | Polyamine Biosynthesis/Catabolism Pathways | Potential to influence immune cell differentiation and proliferation via polyamine-dependent pathways. | frontiersin.orgunipg.itscientificarchives.com |
Novel Therapeutic Applications Beyond Current Research (preclinical only)
Building on its known mechanisms, the therapeutic potential of Deoxyspergualin is being explored in new preclinical contexts beyond organ rejection and established autoimmune diseases. Its potent anti-proliferative and immunomodulatory effects suggest applicability in other complex diseases.
Oncology: While early studies demonstrated antitumor activity against L1210 leukemia in mice nih.gov, its potential against solid tumors is less defined. A phase I study included patients with refractory solid tumors, where minor responses were observed in head and neck cancer. nih.gov This suggests that further preclinical evaluation in a broader range of solid tumor models, potentially those driven by NF-κB signaling or with a significant inflammatory component, is a logical next step.
Neuroinflammation: Neuroinflammation, driven by activated microglia and astrocytes, is a key pathological feature of neurodegenerative diseases like Alzheimer's, Parkinson's, and multiple sclerosis, as well as acute injuries like stroke and spinal cord injury. technologynetworks.com Given Deoxyspergualin's ability to suppress macrophage/monocyte activation and inhibit key inflammatory signaling pathways, its application in preclinical models of neuroinflammation represents a promising, albeit underexplored, therapeutic avenue. nih.govbioworld.com
Organ Fibrosis: Fibrotic diseases, such as idiopathic pulmonary fibrosis and liver fibrosis, are characterized by excessive extracellular matrix deposition and chronic inflammation, often leading to organ failure. sygnaturediscovery.comaragen.com The processes driving fibrosis are frequently mediated by immune cells and pro-inflammatory cytokines. The established immunosuppressive properties of DSG could potentially interrupt these pathological feedback loops. Preclinical investigation in models like bleomycin-induced lung fibrosis or diet-induced liver fibrosis could validate this therapeutic hypothesis. nuvisan.com
Potential for Targeted Delivery Systems in Experimental Settings
A significant hurdle in the development of Deoxyspergualin is its challenging pharmacokinetic profile, characterized by rapid plasma clearance and a short biological half-life. nih.govnih.gov This necessitates frequent or continuous administration to maintain therapeutic concentrations. nih.gov Targeted delivery systems, such as nanoparticles and liposomes, offer a potential solution to this problem in experimental and future therapeutic settings.
Encapsulating Deoxyspergualin within a nanocarrier could provide several advantages:
Prolonged Circulation: Polymeric nanoparticles or liposomes can shield the drug from rapid metabolic degradation and renal clearance, extending its circulation time from minutes to hours or even days. umw.edu.pl
Reduced Systemic Exposure: By containing the drug, nanocarriers can limit exposure to healthy tissues, potentially mitigating off-target effects.
Targeted Accumulation: While not yet demonstrated for DSG, nanoparticles can be engineered for passive or active targeting. Passively, they can accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect or in inflamed tissues where vascular permeability is increased. Actively, their surfaces can be decorated with ligands (e.g., antibodies, peptides) that bind to specific receptors on target cells, concentrating the therapeutic effect where it is most needed. mdpi.commdpi.com
While specific research on Deoxyspergualin-loaded nanoparticles is limited, the broader field of nanomedicine provides a clear blueprint. Experimental formulations could involve loading DSG into biocompatible and biodegradable carriers like poly(lactic-co-glycolic) acid (PLGA) nanoparticles or encapsulating it within liposomal vesicles. umw.edu.pl Stimuli-responsive systems, such as pH-sensitive nanoparticles that release their payload in the acidic microenvironment of tumors or inflamed tissues, could further enhance specificity and efficacy. nih.gov
Challenges and Opportunities in Preclinical Translation of Deoxyspergualin Research
Translating any promising compound from preclinical models to clinical success is fraught with challenges, and Deoxyspergualin is no exception. biobostonconsulting.commedium.com However, these challenges also create distinct opportunities for innovation and improvement.
Key Challenges:
Pharmacokinetics and Dosing: The most significant challenge is the drug's rapid clearance. In mice, the half-life is approximately 12 minutes, and in humans, it is around 1.9 hours. nih.govnih.gov This makes oral administration unfeasible and requires complex infusion schedules, posing a barrier to widespread clinical adoption.
Predictive Value of Animal Models: Preclinical efficacy in rodent models of autoimmune disease or cancer does not always translate to humans. texilajournal.com Species-specific differences in metabolism, immune responses, and drug toxicity can lead to failures in clinical trials. nih.govmdpi.com For instance, toxicity profiles observed in dogs were not identical to those in rats. nih.gov
Chemical Instability: The compound's lability in aqueous solutions presented early difficulties for in vitro experiments, necessitating the use of more stable analogs to elucidate its mechanism.
Lack of Biomarkers: The absence of validated biomarkers to predict which patients are most likely to respond to DSG or experience toxicity makes patient selection and treatment monitoring difficult. taylorandfrancis.com
Opportunities for Future Research:
Development of Analogs and Prodrugs: The shortcomings of DSG create a clear opportunity to design and synthesize next-generation derivatives with improved stability, oral bioavailability, and pharmacokinetic profiles.
Combination Therapies: DSG's unique mechanism of action suggests it could be highly effective when used in combination with other immunosuppressive or antineoplastic agents. nih.gov Preclinical studies could identify synergistic combinations that allow for lower, less toxic doses of each agent.
Advanced Drug Delivery: As discussed, developing targeted or sustained-release formulations for DSG represents a major opportunity to overcome its pharmacokinetic limitations and enhance its therapeutic index.
Personalized Medicine: Future preclinical research should focus on identifying genetic or molecular signatures that correlate with DSG efficacy and toxicity. taylorandfrancis.com This could enable a more personalized approach, ensuring the drug is used in patients who will derive the most benefit with the least risk.
Table 2: Preclinical Translational Profile of Deoxyspergualin
| Aspect | Challenges | Opportunities |
|---|---|---|
| Pharmacokinetics | - Very short plasma half-life (~12 min in mice, ~1.9 h in humans). nih.govnih.gov | - Development of sustained-release formulations (e.g., nanoparticles).
|
| Translational Models | - Efficacy in animal models may not predict human response. texilajournal.com | - Use of humanized mouse models or organ-on-a-chip technology. medium.com |
| Chemical Properties | - Lability in aqueous culture media complicates in vitro studies. | - Design of more stable prodrugs and derivatives. |
| Therapeutic Strategy | - Monotherapy may have a narrow therapeutic window.
| - Exploration of synergistic combination therapies. nih.gov |
Q & A
Q. What are the primary molecular targets of Deoxyspergualin in immunosuppression, and how can researchers experimentally validate these interactions?
DSG primarily binds to heat shock proteins Hsc70 and Hsp90, with dissociation constants (Kd) of ~4–5 μM, and inhibits NF-κB nuclear translocation by disrupting Hsc70-mediated nuclear import . To validate these interactions, researchers should:
- Use affinity capillary electrophoresis to quantify binding affinities .
- Measure ATPase activity stimulation in Hsc70 as a functional readout .
- Employ immunofluorescence to track NF-κB localization in monocytes pre-/post-DSG treatment .
Q. Which experimental models are most appropriate for studying DSG's anti-rejection effects in organ transplantation?
- Non-human primates : For evaluating peripheral lymphocyte depletion and allograft tolerance (e.g., kidney transplantation models) .
- Rodent models : For mechanistic studies on macrophage proliferation inhibition (e.g., rat renal allograft rejection models) .
- In vitro human T-cell clones : To assess antigen processing inhibition using peptides like influenza hemagglutinin .
Q. What analytical techniques are recommended for quantifying DSG and its metabolites in pharmacokinetic studies?
- Reversed-phase ion-pair chromatography : Validated for DSG quantification with detection limits ≤1 μg/mL .
- Mass spectrometry : For structural confirmation of DSG (RT=8.168) and its analogs .
- Ensure method validation includes recovery rates (>90%) and inter-day precision (<5% RSD) .
Q. What are the key structural features of DSG analogs that correlate with enhanced antitumor activity?
- 15-deoxy modification : Improves L-1210 tumor inhibition compared to spergualin .
- Extended omega-guanidinoacyl chains : Analog 25 (21-guanidino chain) shows superior activity .
- Use structure-activity relationship (SAR) studies with murine leukemia models to prioritize analogs .
Advanced Research Questions
Q. How should researchers address contradictory findings between in vitro and in vivo mechanisms of DSG?
- Contradiction : In vitro studies show DSG inhibits antigen processing in monocytes , while in vivo data emphasize NF-κB suppression .
- Resolution :
- Perform time-course transcriptomics in primate models to map early (antigen processing) vs. late (NF-κB) effects.
- Use conditional Hsc70 knockout models to isolate target-specific mechanisms .
Q. What methodological considerations are critical when designing clinical trials for DSG in autoimmune vasculitis?
- Patient stratification : Focus on relapsing granulomatosis with polyangiitis (GPA) populations, as per EUVAS open-label trial data .
- Dosing rationale : Base initial doses on Hsc70 binding affinity (4 μM) and adjust using pharmacokinetic monitoring .
- Outcome measures : Include ANCA titers, relapse rates, and Hsc70 expression in peripheral blood mononuclear cells (PBMCs) .
Q. How can researchers optimize DSG's therapeutic window given its dose-dependent effects on Hsc70 levels?
- Conduct pharmacodynamic modeling to correlate Hsc70 downregulation (dose-dependent) with efficacy/safety .
- Use PBMC sampling in Phase I trials to monitor Hsc70 suppression thresholds linked to adverse events .
Q. What strategies can resolve discrepancies between DSG's in vitro binding affinity (μM range) and its in vivo efficacy at lower concentrations?
- Investigate metabolite activity : Glyoxylylspermidine (inactive) vs. methoxy-DSG (active) .
- Evaluate tissue-specific accumulation : Use radiolabeled DSG in primate organ transplantation models .
- Assess synergy with other immunosuppressants (e.g., Campath-1H) to explain enhanced in vivo potency .
Q. What integrated approaches are needed to evaluate DSG's dual role in macrophage inhibition and NF-κB suppression?
Q. How does DSG compare to other heat shock protein-targeting immunosuppressants in specificity and off-target effects?
- Specificity : DSG binds Hsc70/Hsp90 with higher selectivity than geldanamycin (Hsp90-specific) .
- Off-target profiling : Use proteome-wide affinity pulldown assays to identify non-HSP interactions .
- Compare transcriptomic signatures of DSG vs. cyclosporin A in PBMCs to assess pathway divergence .
Methodological Notes
- Avoid unreliable sources : All data are derived from peer-reviewed studies, excluding non-academic platforms.
- Experimental replication : Follow Beilstein Journal guidelines for detailed method sections and supplementary data .
- Clinical translation : Reference NIH/NIDDK primate studies and EUVAS trial frameworks for regulatory alignment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
